molecular formula C15H12FN3O2 B2729038 Methyl 2-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate CAS No. 931998-15-1

Methyl 2-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate

Cat. No.: B2729038
CAS No.: 931998-15-1
M. Wt: 285.278
InChI Key: BDFQJPLWFJIIJY-UHFFFAOYSA-N
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Description

Methyl 2-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate is a heterocyclic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core with a fluorophenyl and a methyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate can form an intermediate, which is then cyclized with formamide to yield the desired pyrazolo[1,5-a]pyrimidine structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization process. The scalability of these methods is crucial for producing sufficient quantities for research and application purposes.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Methyl 2-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
  • 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide
  • Ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate

Uniqueness

Methyl 2-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate stands out due to its unique pyrazolo[1,5-a]pyrimidine core and the presence of both fluorophenyl and methyl groups.

Properties

IUPAC Name

methyl 2-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O2/c1-9-7-13(15(20)21-2)19-14(17-9)8-12(18-19)10-3-5-11(16)6-4-10/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDFQJPLWFJIIJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=NN2C(=C1)C(=O)OC)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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